Ethyl 3-hydroxy-3,5-diphenylpentanoate

CAS No.: 49747-98-0

Cat. No.: VC19612506

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49747-98-0 |

|---|---|

| Molecular Formula | C19H22O3 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | ethyl 3-hydroxy-3,5-diphenylpentanoate |

| Standard InChI | InChI=1S/C19H22O3/c1-2-22-18(20)15-19(21,17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,21H,2,13-15H2,1H3 |

| Standard InChI Key | ODUDLNSEFRSYKB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

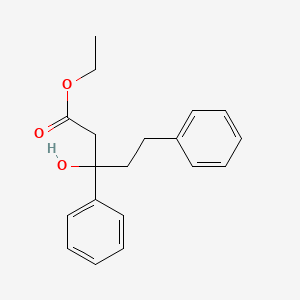

Ethyl 3-hydroxy-3,5-diphenylpentanoate features a pentanoate ester backbone with hydroxyl and phenyl groups at the 3rd carbon and additional phenyl substitution at the 5th position (Figure 1). The presence of both electron-donating (hydroxyl) and electron-withdrawing (ester) groups creates a polar yet sterically hindered environment, influencing its reactivity and physical properties.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.4 g/mol |

| CAS Number | 49747-98-0 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., THF, ethyl acetate) |

Synthesis Methods

Aldol Condensation and Esterification

The primary synthesis route involves aldol-type condensation between phenylacetic acid derivatives and ethyl cinnamate, followed by esterification. For example, reacting phenylacetic acid with ethyl cinnamate under acidic or basic conditions yields the aldol adduct, which is subsequently esterified to form the target compound.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

IR analysis reveals characteristic absorption bands:

-

O-H stretch: 3200–3600 cm (hydroxyl group).

-

C=O stretch: ~1700 cm (ester carbonyl).

-

C-O-C asymmetric stretch: 1250–1050 cm (ester linkage).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H and C NMR data provide insights into the compound’s stereochemistry:

-

H NMR: Signals at δ 1.2–1.4 ppm (triplet, ethyl CH), δ 4.1–4.3 ppm (quartet, ethyl CH), and δ 7.2–7.4 ppm (multiplet, aromatic protons).

-

C NMR: Peaks at δ 14.1 (ethyl CH), δ 60.5 (ester CH), δ 72.3 (hydroxy-bearing carbon), and δ 170.1 (carbonyl carbon).

Chemical Reactivity and Functional Transformations

Hydrolysis and Ester Cleavage

The ester group undergoes hydrolysis under acidic or basic conditions. In acidic media, protonation of the carbonyl oxygen enhances electrophilicity, accelerating cleavage to yield 3-hydroxy-3,5-diphenylpentanoic acid. Basic conditions promote saponification, forming the corresponding carboxylate salt.

Oxidation and Reduction

-

Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent, though steric hindrance from phenyl groups may limit reactivity.

-

Reduction: Catalytic hydrogenation (e.g., H/Pd-C) reduces the ester to a primary alcohol, but competing aromatic ring hydrogenation may occur.

Applications in Scientific Research

Medicinal Chemistry

The compound’s rigid, aromatic-rich structure makes it a candidate for drug discovery. Similar β-hydroxy esters serve as chiral building blocks for antiviral and anti-inflammatory agents . For instance, enantiomerically pure hydroxy esters are precursors to prostaglandins and β-lactam antibiotics.

Organic Synthesis

Ethyl 3-hydroxy-3,5-diphenylpentanoate acts as a intermediate in synthesizing complex molecules. Its stereochemical complexity enables applications in:

-

Asymmetric catalysis: As a ligand in transition-metal complexes.

-

Polymer chemistry: As a monomer for polyesters with tailored thermal properties.

Future Research Directions

Optimization of Synthetic Routes

Developing greener methodologies (e.g., microwave-assisted synthesis) could improve yield and reduce reaction times. Enzymatic resolution techniques, as demonstrated for analogous compounds , warrant exploration for large-scale production.

Pharmacological Profiling

In vitro studies are needed to evaluate the compound’s bioactivity, including cytotoxicity, antimicrobial potential, and pharmacokinetic properties. Computational docking studies could predict interactions with biological targets like cyclooxygenase-2 (COX-2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume